molecular formula C17H19NO3 B4583215 N-[4-(2-methoxyethoxy)phenyl]-3-methylbenzamide

N-[4-(2-methoxyethoxy)phenyl]-3-methylbenzamide

Cat. No.: B4583215
M. Wt: 285.34 g/mol
InChI Key: CKCNCMHIZAKSJI-UHFFFAOYSA-N
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Description

N-[4-(2-methoxyethoxy)phenyl]-3-methylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 4-(2-methoxyethoxy)phenyl group and a 3-methyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methoxyethoxy)phenyl]-3-methylbenzamide typically involves the reaction of 4-(2-methoxyethoxy)aniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-methoxyethoxy)phenyl]-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

N-[4-(2-methoxyethoxy)phenyl]-3-methylbenzamide is utilized in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(2-methoxyethoxy)phenyl]-3-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-methoxyethoxy)phenyl]-4-methylbenzamide
  • N-[3-(2-methoxyethoxy)phenyl]-4-methylbenzamide
  • 4-(2-methoxyethoxy)phenylboranediol

Uniqueness

N-[4-(2-methoxyethoxy)phenyl]-3-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications.

Properties

IUPAC Name

N-[4-(2-methoxyethoxy)phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-13-4-3-5-14(12-13)17(19)18-15-6-8-16(9-7-15)21-11-10-20-2/h3-9,12H,10-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCNCMHIZAKSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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